Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

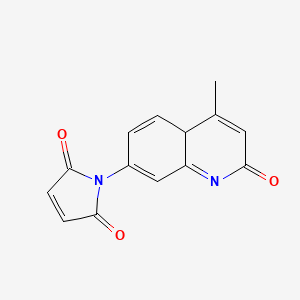

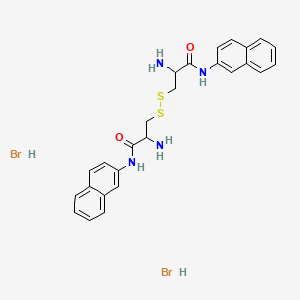

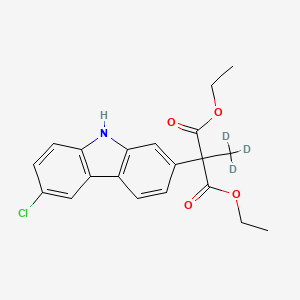

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is a chemical compound with the molecular formula C20H20ClNO4 . It is an intermediate in the synthesis of Carprofen , which is an anti-inflammatory drug .

Synthesis Analysis

This compound is synthesized as an intermediate in the production of anti-inflammatory drugs like Carprofen . The synthesis process involves several steps, but the exact details are not available in the sources retrieved.Molecular Structure Analysis

The molecular structure of Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate consists of a carbazole ring attached to a malonate group. The average mass of the molecule is 373.830 Da and the monoisotopic mass is 373.108093 Da .Scientific Research Applications

Synthesis of Anti-inflammatory Drugs

“Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate” is an intermediate in the synthesis of the anti-inflammatory drug Carprofen . Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in dogs and other animals .

Crystal Structure Studies

This compound has been used in crystal structure studies . The crystal structure analysis shows that the compound crystallizes in the triclinic class under the space group P-1 .

Synthesis of Biologically Active Heterocycles

“Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate” is also used in the synthesis of a number of biologically active heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its rings, and they are commonly found in a wide variety of products, including pharmaceuticals and agrochemicals .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Stable Isotope Labeling

“Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate” is a labeled compound, which means it contains a stable isotope . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions .

Pharmaceutical Manufacturing

Due to its role as an intermediate in the synthesis of various drugs, this compound is important in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is an intermediate in the synthesis of the anti-inflammatory drug Carprofen . The primary targets of this compound are likely similar to those of Carprofen, which are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

The compound likely interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating inflammation and pain .

Pharmacokinetics

Carprofen has a half-life of 10 to 12 hours and has shown no fecal blood loss . It is effective for acute and chronic pain while being unique in causing no gastrointestinal effects .

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the levels of prostaglandins due to the inhibition of the COX enzymes. This would result in a decrease in inflammation and pain .

properties

IUPAC Name |

diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSZWDBRMAJJJ-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661921 |

Source

|

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189473-03-7 |

Source

|

| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)